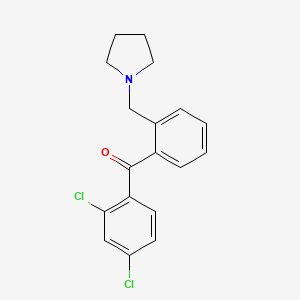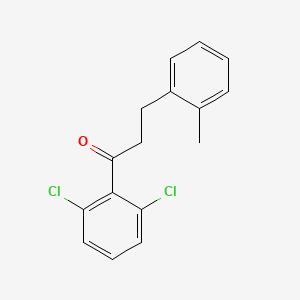
2',6'-Dichloro-3-(2-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is also known by its IUPAC name, 1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(2-methylphenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl . This indicates that the molecule consists of a 2-methylphenyl group (CC1=CC=CC=C1) and a 2,6-dichlorophenyl group (C2=C(C=CC=C2Cl)Cl), connected by a propiophenone backbone (CCC(=O)).Physical And Chemical Properties Analysis
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone has a boiling point of 386.7ºC at 760 mmHg and a flash point of 163.5ºC . Its density is 1.23g/cm³ . The compound has 1 H-Bond acceptor and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis
Research has explored the use of 2',6'-dichloro-3-(2-methylphenyl)propiophenone in the synthesis of novel copolymers. For instance, trisubstituted ethylenes, including 2',6'-dichlorophenyl variants, were copolymerized with styrene, leading to copolymers with high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of these copolymers (Kim et al., 1999).
Semisynthesis of Natural Methoxylated Propiophenones
This compound has been used in the semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate in a specific solvent mixture, followed by oxidation. This method has been compared using conventional, ultrasound, and microwave heating (Joshi, Sharma, & Sinha, 2005).
Chlorination of Ketones
The chlorination of propiophenone, including variants like this compound, in aqueous alkali with hypochlorite, leads to interesting chemical products. For example, this process results in 2-phenylglyceric acid as a major product, formed by further oxidation of 1-phenyl-1,2-propanedione (Cossar et al., 1991).
Polymer Stabilization
This compound has also been implicated in studies related to polymer stabilization. For example, certain derivatives are known as effective thermal stabilizers, protecting polymers against thermal degradation, especially under oxygen-deficient atmospheres. These stabilizers exhibit bifunctional mechanisms, influencing oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Catalyst Activation
Additionally, this compound has been used in catalyst activation studies. For instance, it's involved in trapping "free" trimethylaluminum in methylalumoxane solutions, which is crucial for the performance of metallocene and "post-metallocene" olefin polymerization catalysts. The addition of sterically hindered phenols, such as 2,6-di-tert-butylphenol, to methylalumoxane solutions has shown to enhance productivity, polymer stereoregularity, and average molecular mass in propene polymerization (Busico et al., 2003).
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)16-13(17)7-4-8-14(16)18/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJWNZGDKDTFKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644049 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-20-0 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
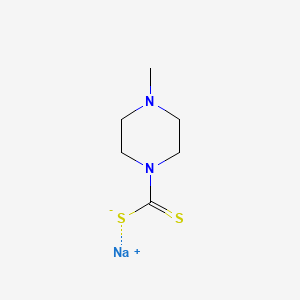

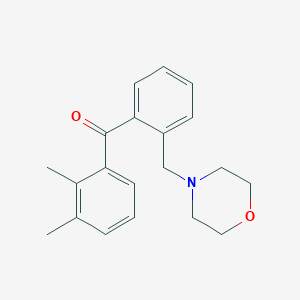
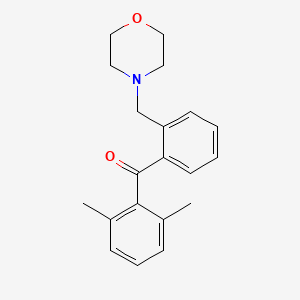
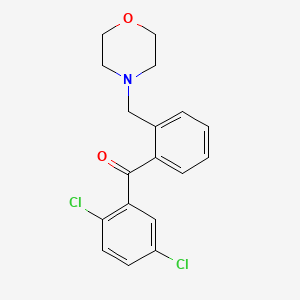
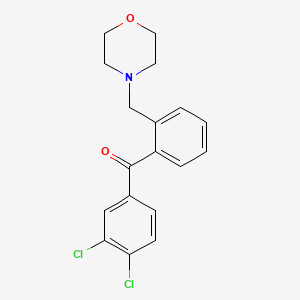

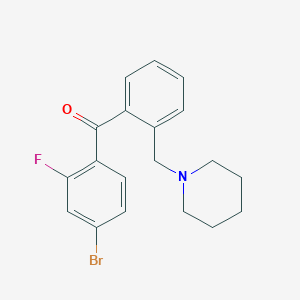
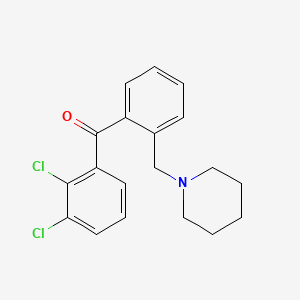

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

